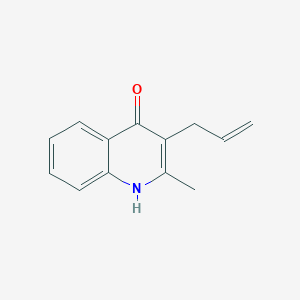

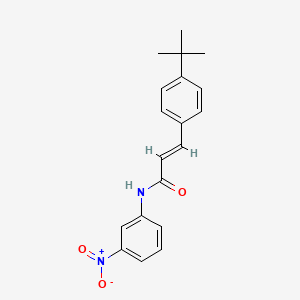

3-Allyl-2-methylquinolin-4(1H)-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of allylated quinolines, including compounds like 3-allyl-2-methyl-4-quinolinol, involves various strategies, one of which includes the palladium-catalyzed cyclization-allylation of azides and allyl methyl carbonate. This method has been shown to effectively produce allyl- and diallyl-substituted quinolines/isoquinolines, depending on different substituent groups at specific positions on the ring (Luo et al., 2015). Additionally, the Claisen rearrangement of allyl ethers of 2-methyl-4-quinolinol has been explored, yielding ortho-Claisen rearrangement products and highlighting the thermal rearrangement capabilities of such ethers (Makisumi, 1964).

Molecular Structure Analysis

The structural analysis of 3-allyl-2-methyl-4-quinolinol and related compounds has been facilitated by spectroscopic and computational studies. Investigations into the molecular geometry and vibrational wavenumbers using density functional theory (DFT) have provided insights into the stability of monomeric and dimeric conformations, highlighting the significance of hydrogen bonding and the electronic properties of the molecule (Pourmousavi et al., 2016).

Chemical Reactions and Properties

3-Allyl-2-methyl-4-quinolinol undergoes various chemical reactions, demonstrating a rich chemistry that includes allylation, Claisen rearrangement, and cyclization processes. For instance, the allylation of quinoline with allyl carbonate and allyl alcohol catalyzed by Cp*Co(III) has been shown to proceed via β-oxygen and β-hydroxy elimination, indicating the versatility of this compound in undergoing selective chemical transformations (Kalsi et al., 2016).

Physical Properties Analysis

The physical properties of 3-allyl-2-methyl-4-quinolinol derivatives, such as photoluminescence, electroluminescence, and thermal properties, have been correlated with their chemical structure. Specifically, methylation of the quinolinol ligand affects its photoluminescence quantum efficiency and thermal properties, suggesting potential applications in electroluminescent devices (Sapochak et al., 2001).

Chemical Properties Analysis

The chemical properties of 3-allyl-2-methyl-4-quinolinol are influenced by its ability to participate in various reactions, including ring-closure reactions leading to diverse and unexpected products. These reactions highlight the compound's reactivity and potential for generating novel structures with interesting chemical properties (Luque et al., 2016).

Applications De Recherche Scientifique

MMV006913 has been extensively studied for its potential use in treating babesiosis, a tick-borne parasitic disease. It has shown a highly inhibitory effect against the in vitro growth of Babesia divergens, with an IC50 value of 1 nanomolar and the highest selectivity index of 32,000 .

Analyse Des Réactions Chimiques

MMV006913 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mécanisme D'action

The mechanism of action of MMV006913 involves the inhibition of key enzymes and pathways essential for the survival and replication of Babesia divergens. The compound targets specific molecular pathways, disrupting the parasite’s metabolic processes and leading to its death .

Comparaison Avec Des Composés Similaires

MMV006913 has been compared with other similar compounds, such as MMV019124, atovaquone, diminazene aceturate, and imidocarb dipropionate. These compounds also exhibit antimalarial and antiparasitic activities, but MMV006913 stands out due to its higher selectivity index and lower IC50 value . This makes it a more potent and selective inhibitor of Babesia divergens .

Propriétés

IUPAC Name |

2-methyl-3-prop-2-enyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-3-6-10-9(2)14-12-8-5-4-7-11(12)13(10)15/h3-5,7-8H,1,6H2,2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPJMRVOZFONNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354746 | |

| Record name | GNF-Pf-3982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207-74-5 | |

| Record name | GNF-Pf-3982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)

![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)

![N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)

![2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)

![2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5696693.png)

![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)

![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)